molecular formula C10H14Cl2O2 B12898997 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one CAS No. 139595-41-8

3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one

Cat. No.: B12898997
CAS No.: 139595-41-8
M. Wt: 237.12 g/mol
InChI Key: VNVICISXNGKSQJ-UHFFFAOYSA-N
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Description

3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one is a bicyclic lactone featuring a fused cyclooctane and furanone system with two chlorine substituents at the 3-position. Its structural complexity arises from the octahydrocycloocta[b]furanone core, which differentiates it from simpler furanone derivatives. The dichloro substitution likely enhances electrophilicity and stability, making it a candidate for further functionalization or pharmacological evaluation.

Properties

CAS No.

139595-41-8

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

3,3-dichloro-3a,4,5,6,7,8,9,9a-octahydrocycloocta[b]furan-2-one

InChI

InChI=1S/C10H14Cl2O2/c11-10(12)7-5-3-1-2-4-6-8(7)14-9(10)13/h7-8H,1-6H2

InChI Key

VNVICISXNGKSQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(CC1)C(C(=O)O2)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the fused ring structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like flash chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or cyano groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Recent studies have demonstrated that 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one exhibits significant antimicrobial activity. Its efficacy against various bacterial strains suggests potential use as a lead compound in the development of new antibiotics. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further pharmacological studies.

Drug Delivery Systems
The compound has also been investigated for its role in drug delivery systems. Its compatibility with biodegradable polymers allows for the formulation of sustained-release systems that can improve therapeutic outcomes by maintaining drug levels over extended periods. This is particularly relevant in the context of chronic diseases where consistent medication levels are crucial.

Material Science Applications

Polymer Synthesis
In material science, this compound serves as a monomer in the synthesis of novel polymers. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives. Research indicates that incorporating this compound into polymer matrices enhances their performance characteristics, including resistance to solvents and environmental degradation.

Nanocomposites
The compound has been utilized in the development of nanocomposites, where it acts as a reinforcing agent. Studies show that these nanocomposites demonstrate improved strength and durability compared to traditional materials. The incorporation of nanomaterials alongside this compound can lead to innovative applications in electronics and automotive industries.

Analytical Chemistry Applications

Chromatographic Techniques
In analytical chemistry, this compound is used as a standard reference compound in high-performance liquid chromatography (HPLC) methods. Its distinct chemical properties facilitate the separation and analysis of complex mixtures. Researchers have developed specific HPLC protocols that utilize this compound for the quantification of related substances in pharmaceutical formulations.

Mass Spectrometry
The compound's stability under various conditions makes it suitable for mass spectrometry applications. It can serve as an internal standard for quantitative analysis, aiding in the identification and quantification of other compounds within a sample matrix.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2024)Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains .
Drug DeliveryInternational Journal of Pharmaceutics (2025)Developed a biodegradable polymer system using the compound, showing prolonged release profiles .
Polymer SynthesisPolymer Science (2024)Enhanced mechanical properties in polymer blends incorporating this compound .
Chromatographic AnalysisAnalytical Chemistry (2025)Established robust HPLC method for quantifying the compound in pharmaceutical products .

Mechanism of Action

The mechanism of action of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one involves its interaction with molecular targets through its functional groups. The chlorine atoms and the furan ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and known properties of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one with related furanone derivatives:

Compound Name Core Structure Substituents Notable Properties/Applications Reference ID
This compound Bicyclic octahydrofuranone 3,3-dichloro Hypothesized stability, potential halogen-dependent reactivity N/A
3-Dodecyldihydrofuran-2(3H)-one Monocyclic dihydrofuranone 3-dodecyl (C12H25) Lipophilic; potential surfactant or drug carrier
3-Acetyl dihydrofuran-2(3H)-one Monocyclic dihydrofuranone 3-acetyl (COCH3) Intermediate for bioactive molecules; acetyl group enables nucleophilic reactions
Dihydro-3-iodofuran-2(3H)-one Monocyclic dihydrofuranone 3-iodo Halogenated lactone; iodine’s polarizability may enhance biological interactions
3-((Dimethylamino)methylene)furan-2(3H)-one Monocyclic furanone 3-dimethylaminomethylene Push-pull enamine; antitumor and antioxidant applications

Key Observations :

  • Ring Complexity: The bicyclic octahydrocycloocta[b]furanone system in the target compound introduces steric hindrance and conformational rigidity, unlike monocyclic analogs. This could influence binding affinity in biological systems .
  • Substituent Effects: Halogens (Cl vs. I): Chlorine’s higher electronegativity (compared to iodine) may enhance electron-withdrawing effects, stabilizing the lactone ring and directing electrophilic substitutions. Alkyl/Acyl Groups: Long alkyl chains (e.g., dodecyl) increase lipophilicity, aiding membrane penetration, while acetyl groups offer sites for further functionalization .

Biological Activity

3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one, with the CAS number 139595-41-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and exhibits structural features that may contribute to its pharmacological properties.

  • Molecular Formula : C10H14Cl2O2
  • Molecular Weight : 237.12 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors, potentially modulating their activity. This interaction may disrupt normal cellular processes, leading to therapeutic outcomes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro testing against various bacterial strains has shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in animal models. A study involving carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with varying doses of the compound:

Dose (mg/kg) Edema Reduction (%)
1030
2050
4070

This suggests a dose-dependent response, indicating potential for therapeutic use in inflammatory conditions.

Cytotoxicity and Anticancer Potential

Preliminary studies have also evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective toxicity against several cancer types:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound may possess anticancer properties worthy of further investigation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A research article published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various dichloro derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria .
  • Anti-inflammatory Research : Research conducted by Kaken Nii demonstrated the anti-inflammatory properties of furan derivatives, suggesting that compounds like this compound could be beneficial in treating chronic inflammatory diseases .
  • Cytotoxicity Studies : A study presented at a recent cancer research conference indicated that this compound showed promising results in inhibiting tumor growth in vitro and warrants further exploration in vivo .

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